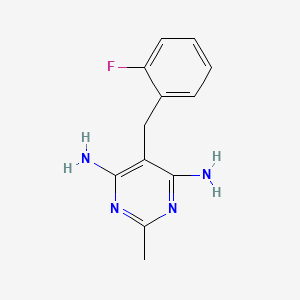

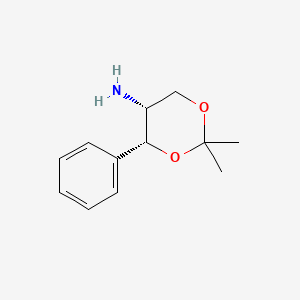

6-Amino-5-(2-fluorobenzyl)-2-methyl-4-pyrimidinylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Amino-5-(2-fluorobenzyl)-2-methyl-4-pyrimidinylamine” is a chemical compound. However, the specific details about this compound are not readily available1.

Synthesis Analysis

The specific synthesis process for “6-Amino-5-(2-fluorobenzyl)-2-methyl-4-pyrimidinylamine” is not readily available. However, there are related compounds such as urolithins that have been synthesized and evaluated for their biological activities2.Molecular Structure Analysis

The molecular structure of “6-Amino-5-(2-fluorobenzyl)-2-methyl-4-pyrimidinylamine” is not readily available. HoweverWissenschaftliche Forschungsanwendungen

Herbicide Synthesis

A study explored the synthesis of 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates for pyrimidinyloxybenzylamine herbicides. These were synthesized using 2,6-difluorobenzaldehyde, leading to the creation of novel compounds whose structures were confirmed via 1H NMR and MS, indicating the potential application in herbicide development (Gong Qi-sun, 2005).

Fluorescent Sensors for Metal Ions

The design and characterization of compounds for selective recognition of aluminum ions were detailed, demonstrating an "OFF-ON type" mode in presence of Al3+ ion. This sensor's high sensitivity supports its use in detecting Al3+ with a good association constant, also applied for bacterial cell imaging and logic gate applications (N. Yadav & Ashutosh Kumar Singh, 2018).

Drug Development

Research into the stereochemistry of catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil provided insights into the anti addition of hydrogen to the pyrimidine at specific sites, aiding understanding of drug metabolism and development strategies (D. Gani, P. Hitchcock, D. W. Young, 1985).

Pharmacological Research

A study on the first potent and selective inhibitor of phosphodiesterase 9 (PDE9), which is under development for Alzheimer's disease treatment, highlights the compound's ability to selectively inhibit PDE9 activity. This research provides a foundation for developing treatments targeting cognitive disorders (F. Wunder et al., 2005).

Larvicidal Activity

The synthesis and larvicidal activity of pyrimidine derivatives linked with morpholinophenyl were explored, showing significant activity against third instar larvae. This indicates potential applications in developing insecticidal agents (S. Gorle et al., 2016).

Antiviral Research

Exploring the role of chloro-fluoro substitution in pyrimidinones demonstrated significant inhibitory activity against HIV-1, indicating the structural influence on antiviral efficacy. This research could guide the design of new antiretroviral drugs (D. Rotili et al., 2014).

Eigenschaften

IUPAC Name |

5-[(2-fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4/c1-7-16-11(14)9(12(15)17-7)6-8-4-2-3-5-10(8)13/h2-5H,6H2,1H3,(H4,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYYOMSMQREKGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)N)CC2=CC=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)

![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)

![N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2889052.png)

![3-(3-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2889062.png)

![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889063.png)

![(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2889065.png)

![1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889066.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2889069.png)